![molecular formula C13H18BrNO4S B2829046 3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 2137845-67-9](/img/structure/B2829046.png)

3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

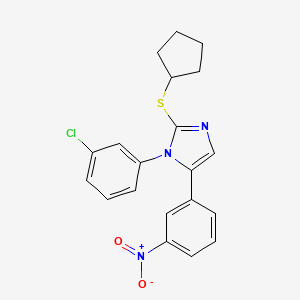

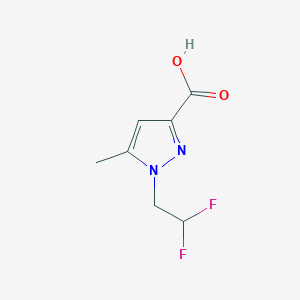

This compound is an amino acid derivative, containing a bromothiophene group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group. The Boc group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable bromothiophene derivative with a Boc-protected amino acid. The exact method would depend on the available starting materials and the desired conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromothiophene ring, the Boc-protected amino group, and the carboxylic acid group. These functional groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The bromine atom on the thiophene ring could potentially undergo substitution reactions. The Boc group could be removed under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the bromothiophene group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Compounds

One application involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs). This process utilizes the bromination of cyclic acetals derived from α-amino and β-hydroxy acids, facilitating the synthesis of chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid without observable racemization, showcasing its utility in creating building blocks for further synthetic applications (Zimmermann & Seebach, 1987).

Functionalized Polymers

Another significant application is in the preparation of functionalized polyterthiophenes, which are important in the field of conductive polymers. The synthesis involves the treatment of bromothiophene derivatives, leading to polymers with enhanced electrochromic properties and increased conductivity in oxidized states, indicating potential uses in electronic and optoelectronic devices (Lee, Shim, & Shin, 2002).

Organic Sensitizers for Solar Cell Applications

The compound also finds application in the molecular engineering of organic sensitizers for solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been synthesized, demonstrating high incident photon to current conversion efficiency when anchored onto TiO2 films. This advancement highlights the compound's role in improving photovoltaic performance, marking a significant contribution to renewable energy technologies (Kim et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(18)15-7-8(6-11(16)17)9-4-5-10(14)20-9/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKDYYTMHAZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2828979.png)

![2,2,2-trifluoroethyl N-[3-(2-oxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B2828981.png)